2-Methyl-3-(piperidin-4-yl)propan-1-ol
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Overview
Description
2-Methyl-3-(piperidin-4-yl)propan-1-ol is an organic compound with the molecular formula C9H19NO It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hydroxyl group and a methyl group on the propan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(piperidin-4-yl)propan-1-ol typically involves the reaction of piperidine with a suitable alkylating agent. One common method is the alkylation of piperidine with 2-methyl-3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of phase transfer catalysts can enhance the reaction efficiency and reduce the formation of by-products. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(piperidin-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of 2-Methyl-3-(piperidin-4-yl)propan-1-one.
Reduction: Formation of 2-Methyl-3-(piperidin-4-yl)propane.
Substitution: Formation of 2-Methyl-3-(piperidin-4-yl)propyl halides or amines.
Scientific Research Applications
2-Methyl-3-(piperidin-4-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(piperidin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(piperidin-4-yl)propan-2-ol: Similar structure but with a different position of the hydroxyl group.
3-(2-Methyl-pyridin-4-yl)-propan-1-ol: Contains a pyridine ring instead of a piperidine ring.
1-(Piperidin-1-yl)propan-2-ol: Similar structure but with a different substitution pattern on the propanol chain.
Uniqueness
2-Methyl-3-(piperidin-4-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-methyl-3-piperidin-4-ylpropan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8(7-11)6-9-2-4-10-5-3-9/h8-11H,2-7H2,1H3 |
InChI Key |
VFGLPYFBSNRKJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCNCC1)CO |
Origin of Product |
United States |
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